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Abstract

Lipid nanoparticles (LNPs) have become the leading non-viral platform for the delivery of
nucleic acid-based therapeutics, including siRNA, mRNA, and plasmid DNA. Their success is
rooted in their ability to protect the genetic payload from degradation and facilitate its delivery
into the cytoplasm of target cells. Among the various lipid components, 1,2-dipalmitoyl-sn-
glycero-3-phosphocholine (DPPC) is a frequently utilized structural lipid due to its
biocompatibility, defined phase transition behavior, and ability to form stable bilayers. This
application note provides a comprehensive guide for researchers, scientists, and drug
development professionals on the formulation, characterization, and underlying principles of
DPPC-based nanoparticles for gene therapy applications. We will explore the critical roles of
each formulation component, provide detailed step-by-step protocols for two common
manufacturing methods, and outline essential characterization techniques to ensure the
development of potent and reproducible nanomedicines.

Principles of LNP Formulation: The Role of DPPC
and Other Key Components
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The efficacy of an LNP formulation is not determined by a single component but by the

synergistic interplay of all its constituents. A typical LNP formulation for gene delivery consists

of four key lipid types, each with a distinct function.

 Structural Phospholipid (DPPC): DPPC is a saturated phospholipid with two 16-carbon acyl

chains. Its primary role is to form the stable bilayer structure of the nanoparticle. A defining
characteristic of DPPC is its main phase transition temperature (Tm) of approximately 41°C.
[1][2][3] Below this temperature, the lipid acyl chains are in a tightly packed, ordered gel
phase (L"), resulting in a rigid and less permeable membrane. Above the Tm, the chains
transition to a disordered liquid crystalline phase (La), creating a more fluid and permeable
membrane.[1][4][5] This property is critical for both the stability of the nanoparticle during
storage and the release of its payload within the cell.

Cationic or lonizable Lipid: This is arguably the most critical component for gene therapy
applications. Its positively charged or protonatable headgroup is essential for two reasons:

o Nucleic Acid Encapsulation: During formulation at a low pH (e.g., pH 4), the lipid becomes
positively charged, enabling it to complex with the negatively charged phosphate
backbone of nucleic acids like mRNA or siRNA.[6][7]

o Endosomal Escape: After the LNP is taken up by a cell via endocytosis, the endosome
matures and its internal pH drops. This acidic environment protonates the ionizable lipid,
inducing a positive charge.[8][9] This charge facilitates the interaction with negatively
charged lipids on the endosomal membrane, leading to membrane disruption through
mechanisms like the formation of non-bilayer hexagonal HIl phases, ultimately releasing
the nucleic acid cargo into the cytoplasm.[10] lonizable lipids with a pKa in the range of
6.2-6.5 are often most effective for this process.[6][8] Examples include DLin-MC3-DMA
and DODAP.

o Helper Lipid (Cholesterol and/or other phospholipids): Helper lipids are incorporated to

modulate the physicochemical properties of the lipid bilayer.

o Cholesterol: This is the most common helper lipid. It inserts into the lipid bilayer, filling
gaps between the phospholipid molecules. This increases membrane packing, reduces
permeability, enhances stability, and can modulate the phase transition behavior of DPPC.
[11][12]
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o Other Phospholipids (e.g., DSPC, DOPE): Phospholipids like 1,2-distearoyl-sn-glycero-3-
phosphocholine (DSPC) can further enhance bilayer stability.[12][13] In contrast, lipids like
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have a cone-like shape that
promotes the formation of non-bilayer structures, which can aid in the endosomal escape
process.[14][15]

o PEGylated Lipid (PEG-Lipid): A lipid conjugated to a polyethylene glycol (PEG) chain is
included to provide steric stabilization.[16][17] This PEG layer on the nanopatrticle surface
serves several purposes:

o Prevents Aggregation: It creates a hydrophilic shield that prevents nanoparticles from
clumping together in solution.[18]

o Prolongs Circulation: In vivo, the PEG layer reduces opsonization (the process of marking
particles for clearance by the immune system), leading to a longer circulation half-life,
often referred to as the "stealth" effect.[19][20]

o Controls Size: The amount of PEG-lipid used during formulation is a key parameter for
controlling the final size of the nanopatrticles.[21]

Diagram: Structure of a DPPC-Based Lipid Nanoparticle
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Caption: Schematic of a DPPC-based LNP for gene delivery.

Diagram: Cellular Uptake and Endosomal Escape
Pathway
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Caption: The intracellular journey of an LNP leading to payload release.
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Formulation Protocols

The method used to formulate LNPs is a critical determinant of their final characteristics. Here
we detail two widely used methods: the classic thin-film hydration technique and the more
modern and scalable ethanol injection/microfluidic mixing approach.

Protocol 1: Thin-Film Hydration Method

This method is well-suited for laboratory-scale screening and involves the formation of a lipid
film followed by hydration and size reduction.

Materials & Equipment:

e DPPC, Cationic Lipid, Cholesterol, PEG-Lipid

e Chloroform or a chloroform/methanol mixture

» Aqueous buffer (e.g., citrate buffer pH 4.0 for nucleic acid loading)
» Nucleic acid (SIRNA/mMRNA) stock solution

e Rotary evaporator

» Bath sonicator or probe sonicator

o Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Step-by-Step Protocol:

o Lipid Dissolution: In a round-bottom flask, dissolve the lipids (DPPC, cationic lipid,
cholesterol, PEG-lipid) in a suitable organic solvent like chloroform. A typical molar ratio
might be 50:10:38.5:1.5 (Cationic Lipid:DPPC:Cholesterol:PEG-Lipid).

o Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to
a temperature above the Tm of all lipids but below the boiling point of the solvent (e.g., 45-
50°C). Apply a vacuum to slowly evaporate the solvent, resulting in a thin, uniform lipid film
on the inner wall of the flask.
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e Film Drying: Continue to apply the vacuum for at least 1-2 hours (or overnight) to ensure all
residual solvent is removed.

e Hydration: Add the aqueous buffer containing the nucleic acid to the flask. The hydration step
should be performed at a temperature above the Tm of the primary lipid (DPPC), so set the
water bath to ~50-60°C.

» Vesicle Formation: Gently agitate the flask (e.g., by hand or on a low-speed vortex) to allow
the lipid film to peel off the glass and form multilamellar vesicles (MLVSs). This process can
take 30-60 minutes.

» Size Reduction (Sonication or Extrusion):

o Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension
using a bath or probe sonicator. This process can be aggressive and may degrade
sensitive molecules, so it should be done in short bursts on ice to prevent overheating.

o Extrusion (Recommended): For more uniform large unilamellar vesicles (LUVS), pass the
MLV suspension through an extruder fitted with polycarbonate membranes of a defined
pore size (e.g., 200 nm followed by 100 nm). Perform extrusion 11-21 times to ensure a
homogenous size distribution. The extruder should be maintained at a temperature above
the Tm (~50-60°C).

 Purification: Remove unencapsulated nucleic acid and excess reagents by dialysis or size
exclusion chromatography (SEC).

Protocol 2: Ethanol Injection / Microfluidic Mixing
Method

This method is highly reproducible, scalable, and ideal for producing LNPs with high
encapsulation efficiency. It relies on the rapid mixing of a lipid-ethanol stream with an aqueous
nucleic acid stream, causing the lipids to precipitate and self-assemble around the nucleic acid.
[22][23][24]

Materials & Equipment:

e DPPC, Cationic Lipid, Cholesterol, PEG-Lipid
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o Absolute Ethanol (200 proof)
e Aqueous buffer (e.g., citrate buffer pH 4.0)
e Nucleic acid (SIRNA/mMRNA) stock solution

o Microfluidic mixing device (e.g., NanoAssemblr) or a simple T-junction mixer with syringe
pumps

» Dialysis cassettes or tangential flow filtration (TFF) system for purification

Diagram: Microfluidic Mixing Workflow
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Caption: Workflow for LNP synthesis using microfluidic mixing.

Step-by-Step Protocol:
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» Solution Preparation:

o Lipid Phase: Prepare a stock solution of the lipid mixture (e.g., Cationic
Lipid:DPPC:Cholesterol:PEG-Lipid at 50:10:38.5:1.5 molar ratio) in absolute ethanol. The
final lipid concentration might be between 10-25 mM.[21][25]

o Agueous Phase: Dissolve the nucleic acid in the low pH aqueous buffer (e.g., 25 mM
acetate buffer, pH 4.0).[21]

o System Setup: Prime the microfluidic system according to the manufacturer's instructions,
typically with ethanol followed by the aqueous buffer.[25] Load the lipid-ethanol solution and
the aqueous-nucleic acid solution into separate syringes.

e Mixing and Formulation: Mount the syringes onto the syringe pumps. Set the desired total
flow rate (TFR) and flow rate ratio (FRR). A common FRR is 3:1 (Aqueous:Ethanol).[6] Start
the pumps to initiate mixing. The rapid diffusion of ethanol into the aqueous phase causes a
drop in solvent polarity, leading to the precipitation and self-assembly of lipids into
nanoparticles that encapsulate the nucleic acid.[23][24]

» Collection and Dilution: Collect the nanoparticle suspension as it exits the mixer. It is often
immediately diluted with a neutral buffer (like PBS, pH 7.4) to halt further particle growth and
raise the pH.

 Purification and Concentration: The resulting LNP suspension contains a high percentage of
ethanol and unencapsulated material. Purify and concentrate the LNPs while simultaneously
exchanging the buffer to a physiologically compatible one (e.g., PBS pH 7.4). This is typically
done using dialysis for small volumes or a tangential flow filtration (TFF) system for larger,
scalable batches.

« Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 pum syringe filter.
Store at 4°C.

Characterization of DPPC-Based Nanoparticles

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the
formulated nanoparticles. Key parameters and the methods to measure them are summarized
below.
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Parameter

Method

Principle

Importance

Size (Hydrodynamic
Diameter) &
Polydispersity Index
(PDI)

Dynamic Light
Scattering (DLS)

Measures fluctuations
in scattered light
intensity caused by
the Brownian motion

of particles.

Size influences
biodistribution, cellular
uptake, and
clearance. PDI (<0.2
is desirable) indicates
the homogeneity of
the particle

population.[7][26]

Zeta Potential

Electrophoretic Light
Scattering (ELS) /
Laser Doppler
Velocimetry

Measures the velocity
of particles in an
applied electric field,
which relates to their

surface charge.

Indicates colloidal
stability (high
magnitude prevents
aggregation) and
predicts interaction
with cell membranes.
A near-neutral charge
at pH 7.4 is often
desired for in vivo use.
[27][28]

Encapsulation

Fluorescence Assay

A fluorescent dye that
binds to nucleic acids
is used. Fluorescence

is measured before

Quantifies the
percentage of the
initial nucleic acid that
is successfully

entrapped within the

Efficiency (%EE) (e.g., RiboGreen®) ) ] )
and after lysing the nanoparticles. High
LNPs with a detergent  EE (>90%) is critical
(e.g., Triton X-100). for therapeutic
potency.[29]
] Provides direct
The sample is flash- ) o
o ) visualization of
Cryo-Transmission frozen to preserve its ) i
) ] nanoparticle size,
Morphology Electron Microscopy native structure and

(Cryo-TEM)

imaged with an

electron beam.

shape, and lamellarity
(e.g., unilamellar vs.

multilamellar).[26]
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Confirms the main

phase transition
Measures the heat
. temperature of the
flow into or out of a )
] ) ] ] o formulation. The Tm
Thermal Properties Differential Scanning sample as it is heated ) ]
) ] will be influenced by
(Tm) Calorimetry (DSC) or cooled, detecting o
) all lipid components,
endothermic/exotherm S
) N providing insight into
ic phase transitions. _ _ _
bilayer integrity and

mixing.[1][30]

Conclusion and Field-Proven Insights

The formulation of DPPC-based nanoparticles for gene therapy is a multi-step process where
each component and parameter plays a critical role in the final product's performance. The
choice of a saturated lipid like DPPC provides a stable, well-defined structural foundation, while
the careful selection of ionizable lipids, helper lipids, and PEG-lipids dictates the nanopatrticle's
ability to encapsulate its payload, evade the immune system, and release its cargo inside the
target cell.

While thin-film hydration remains a valuable tool for initial screening, microfluidic mixing has
become the gold standard for producing highly uniform and potent LNPs with excellent
scalability.[7][25] Regardless of the method, rigorous and multi-faceted characterization is non-
negotiable. A successful formulation will typically yield nanoparticles with a diameter between
80-120 nm, a low PDI (<0.2), a near-neutral zeta potential at physiological pH, and an
encapsulation efficiency exceeding 90%. By understanding the causality behind each
formulation choice and implementing robust characterization protocols, researchers can
confidently develop effective DPPC-based nanocarriers for the next generation of gene
therapies.

References

o Endosomal escape: A bottleneck for LNP-medi

o Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in
Cancer Therapy. (2025). PubMed Central.

o Endosomal Escape: A Critical Challenge in LNP-Medi

e Why Is Endosomal Escape Critical in LNP Drug Delivery?. (n.d.). BOC Sciences.

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8658227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5390264/
https://pubmed.ncbi.nlm.nih.gov/33720139/
https://www.youtube.com/watch?v=4RZ9n-xW2to
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers
for Biomedical and Nanomedicine Applic

Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of
Liposomes with Curcumin as Model Drug. (n.d.). PubMed.

Ethanol Injection Method for Liposome Preparation. (2023).

Ethanol injection method for hydrophilic and lipophilic drug-loaded liposome prepar

Ethanol Injection Method for Liposome Prepar

Physicochemical characterizations of functional hybrid liposomal nanocarriers formed using
photo-sensitive lipids. (2017). PMC - NIH.

Physico-chemical characterization of different liposome formulations.... (n.d.).

Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates
of Anisic Acid with Phosph

Nanopatrticle characterization of DPPC and DPPG liposome formulations.... (n.d.).
Development of lipid nanoparticle formulations of sSiRNA for hepatocyte gene silencing
following subcutaneous administration. (2014). NanoMedicines Research Group.

Lipid nanopatrticle steric stabilization roadmap. (n.d.).

The relationship between the main phase transition temperature (Tm) of.... (n.d.).
Development of PEGylated Solid Lipid Nanoparticles as Vectors for Gene Therapy. (n.d.).
Helper lipid structure influences protein adsorption and delivery of lipid nanopatrticles to
spleen and liver. (n.d.).

Helper lipids accelerate the mass transfer of cationic lipid nanoparticles resulting in an
efficient gene delivery. (n.d.). Nanoscale (RSC Publishing).

The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022).
PMC.

Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle
Formulations of siRNA in Antigen-Presenting Cells. (n.d.). PMC - NIH.

Sterically Stabilized Liposomes of DPPC/DPPE-PEG:2000. A Spin Label ESR and
Spectrophotometric Study. (1998). PubMed.

On the role of helper lipids in lipid nanoparticle formul

Steric Stabilization of Lipid/Polymer Particle Assemblies by Poly(ethylene glycol)-Lipids.
(2025).

Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-
Tocopherol Analogue. (2021). NIH.

Phase transition of DPPC liposomes by NPS. The liposomes were.... (n.d.).

Lipid Nanoparticle Systems for Enabling Gene Therapies. (2016). NanoMedicines Research
Group.

Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid—Polymer Hybrids and
Cell Membrane-Co

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (n.d.).
PMC.

Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic
Mixing PI

Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force
Spectroscopy. (n.d.). PMC - NIH.

PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (2016).
Semantic Scholar.

(PDF) Determination of the Main Phase Transition Temperature of Phospholipids by
Nanoplasmonic Sensing. (n.d.).

PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal
Correl

Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA
Delivery to Vascular Endothelial Cells. (n.d.). PMC - PubMed Central.

Strategies for Successful Formulation Development of Lipid- Based RNA Delivery and
Vaccines. (n.d.). Sigma-Aldrich.

Formulating & Characterizing Lipid Nanoparticles: Gene Delivery | Protocol Preview. (2022).
YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from
Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]
3. researchgate.net [researchgate.net]

4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-
Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

5. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force
Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

6. liposomes.ca [liposomes.ca]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b1598327?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8658227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8658227/
https://www.researchgate.net/figure/Phase-transition-of-DPPC-liposomes-by-NPS-The-liposomes-were-immobilized-at-25-C-and_fig3_328078116
https://www.researchgate.net/publication/328078116_Determination_of_the_Main_Phase_Transition_Temperature_of_Phospholipids_by_Nanoplasmonic_Sensing
https://pmc.ncbi.nlm.nih.gov/articles/PMC8151464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8151464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1366991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1366991/
http://www.liposomes.ca/publications/2010s/Cullis%20et%20al%202017%20-%20Lipid%20Nanoparticle%20Systems%20for%20Enabling%20Gene%20Therapies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

7. Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic
Mixing Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in
Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

9. liposomes.bocsci.com [liposomes.bocsci.com]
10. pnas.org [pnas.org]

11. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC
[pmc.ncbi.nlm.nih.gov]

12. On the role of helper lipids in lipid nanoparticle formulations of sSiRNA - PubMed
[pubmed.ncbi.nim.nih.gov]

13. Helper lipid structure influences protein adsorption and delivery of lipid nanoparticles to
spleen and liver - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

14. Helper lipids accelerate the mass transfer of cationic lipid nanopatrticles resulting in an
efficient gene delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

15. Making sure you're not a bot! [ask.orkg.org]
16. researchgate.net [researchgate.net]
17. researchgate.net [researchgate.net]

18. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal
Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

19. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC
[pmc.ncbi.nlm.nih.gov]

20. pure.johnshopkins.edu [pure.johnshopkins.edu]
21. liposomes.ca [liposomes.ca]

22. Methods of Liposomes Preparation: Formation and Control Factors of Versatile
Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

23. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments
[experiments.springernature.com]

24. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nim.nih.gov]
25. youtube.com [youtube.com]
26. researchgate.net [researchgate.net]

27. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of
Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33720139/
https://pubmed.ncbi.nlm.nih.gov/33720139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12300936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12300936/
https://liposomes.bocsci.com/resources/role-of-endosomal-escape-in-lipid-nanoparticle-for-drug-delivery.html
https://www.pnas.org/doi/10.1073/pnas.2307800120
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://pubmed.ncbi.nlm.nih.gov/31713568/
https://pubmed.ncbi.nlm.nih.gov/31713568/
https://pubs.rsc.org/en/content/articlelanding/2021/bm/d0bm01609h
https://pubs.rsc.org/en/content/articlelanding/2021/bm/d0bm01609h
https://pubs.rsc.org/en/content/articlelanding/2026/nr/d5nr03142g
https://pubs.rsc.org/en/content/articlelanding/2026/nr/d5nr03142g
https://ask.orkg.org/item/202041762/The-role-of-helper-lipids-in-cationic-liposome-mediated-gene-transfer
https://www.researchgate.net/publication/360991213_Lipid_nanoparticle_steric_stabilization_roadmap
https://www.researchgate.net/publication/215665847_Steric_Stabilization_of_LipidPolymer_Particle_Assemblies_by_Polyethylene_glycol-Lipids
https://pmc.ncbi.nlm.nih.gov/articles/PMC11480925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11480925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4798869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4798869/
https://pure.johnshopkins.edu/en/publications/pegylation-as-a-strategy-for-improving-nanoparticle-based-drug-an-2/
https://www.liposomes.ca/publications/2010s/Chen%20et%20al%202014%20-%20Development%20of%20lipid%20nanoparticle%20formulations%20of%20siRNA%20for%20hepatocyte%20gene%20silencing%20following%20subcutaneous%20administration.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2954-3_5
https://experiments.springernature.com/articles/10.1007/978-1-0716-2954-3_5
https://pubmed.ncbi.nlm.nih.gov/36781750/
https://www.youtube.com/watch?v=4RZ9n-xW2to
https://www.researchgate.net/figure/Physico-chemical-characterization-of-different-liposome-formulations-Liposomes-were_fig1_319308990
https://pubmed.ncbi.nlm.nih.gov/27150333/
https://pubmed.ncbi.nlm.nih.gov/27150333/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o 28. researchgate.net [researchgate.net]

e 29. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA
Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

» 30. Physicochemical characterizations of functional hybrid liposomal nanocarriers formed
using photo-sensitive lipids - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [formulation of DPPC-based nanoparticles for gene
therapy]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598327#formulation-of-dppc-based-nanoparticles-
for-gene-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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